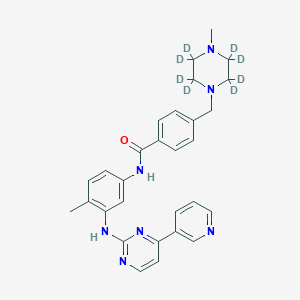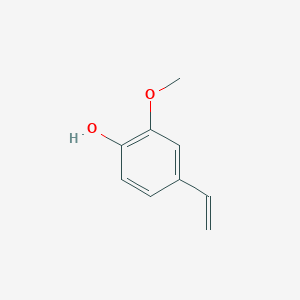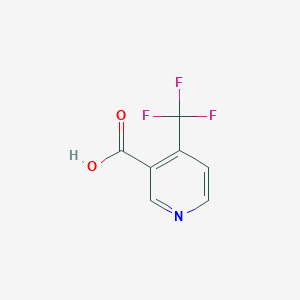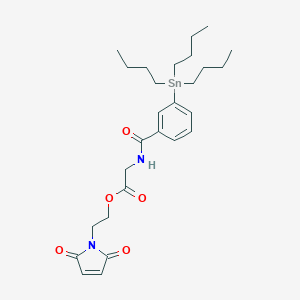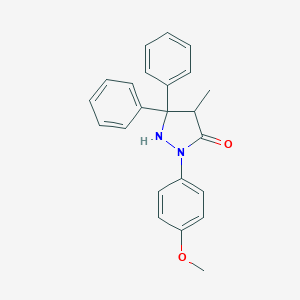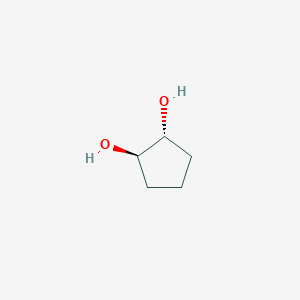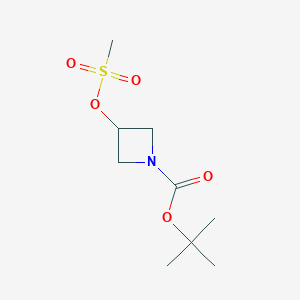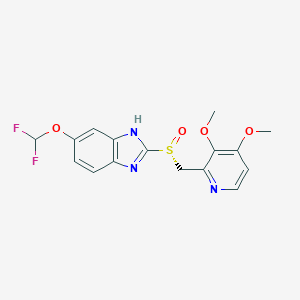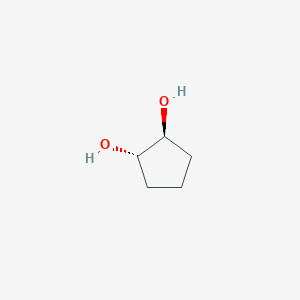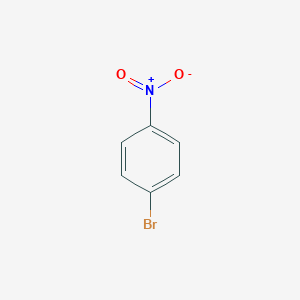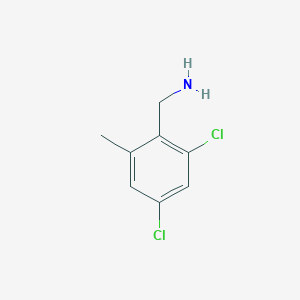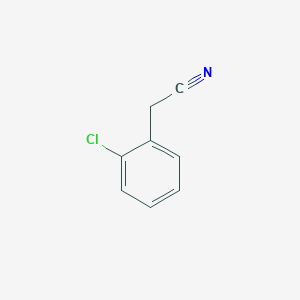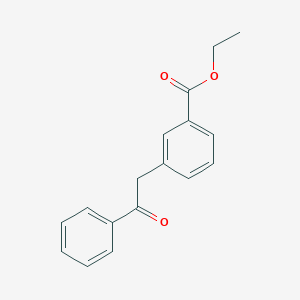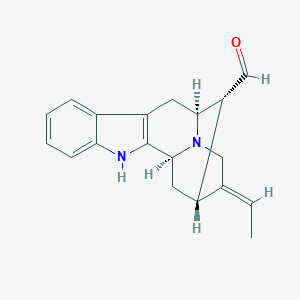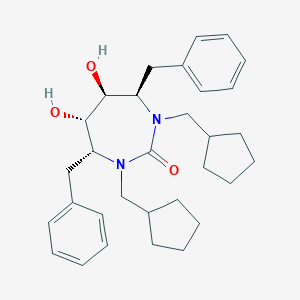
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Ro 20-1724 or rolipram and belongs to the class of phosphodiesterase type 4 (PDE4) inhibitors.
Mecanismo De Acción
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- exerts its pharmacological effects by inhibiting the activity of the PDE4 enzyme. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important second messenger molecule in many physiological processes. By inhibiting the activity of PDE4, 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- increases the levels of cAMP, which in turn leads to the activation of various signaling pathways and the modulation of various cellular functions.
Efectos Bioquímicos Y Fisiológicos
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has immunomodulatory effects by modulating the activity of immune cells such as T cells and macrophages. Additionally, it has been found to have neuroprotective effects by promoting the survival of neurons and preventing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its pharmacological effects have been well-established. It is also commercially available, making it easily accessible for researchers. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, it has been found to have some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of rolipram. Another area of research is the investigation of the potential applications of rolipram in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for further research on the pharmacokinetics and toxicity of rolipram to better understand its potential clinical applications.
Métodos De Síntesis
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex process that involves several steps. The most commonly used method for the synthesis of rolipram is the reaction of 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone with 4-(bromomethyl)-2-methoxyphenol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and depression.
Propiedades
Número CAS |
153183-25-6 |
|---|---|
Nombre del producto |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclopentylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Fórmula molecular |
C31H42N2O3 |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclopentylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H42N2O3/c34-29-27(19-23-11-3-1-4-12-23)32(21-25-15-7-8-16-25)31(36)33(22-26-17-9-10-18-26)28(30(29)35)20-24-13-5-2-6-14-24/h1-6,11-14,25-30,34-35H,7-10,15-22H2/t27-,28-,29+,30+/m1/s1 |
Clave InChI |
QZTNLTALZBMNPA-XAZDILKDSA-N |
SMILES isomérico |
C1CCC(C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES canónico |
C1CCC(C1)CN2C(C(C(C(N(C2=O)CC3CCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Otros números CAS |
153183-25-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



